molecular formula C8H12ClN3O2S B2870326 2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride CAS No. 2172055-16-0

2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B2870326
CAS No.: 2172055-16-0
M. Wt: 249.71
InChI Key: WSBPBVMGRRXBMM-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a heterocyclic compound featuring a thiazolidine-1,1-dione core substituted with a 2-aminopyridin-4-yl group. Key physicochemical properties include:

  • Molecular Weight: 249.718 g/mol
  • LogP: -0.84 (indicating moderate hydrophilicity)
  • LogD: -1.719 (at physiological pH, suggesting enhanced solubility in aqueous environments)
  • Topological Polar Surface Area (TPSA): 84.67 Ų (high polarity due to amine and sulfone groups)
  • Hydrogen Bond Acceptors (HBA): 4
  • Hydrogen Bond Donors (HBD): 1

The compound is typically stored under refrigeration to ensure stability, with commercial purity grades reaching 90–95% . Its structural uniqueness lies in the 2-aminopyridine substituent, which may influence biological activity and binding interactions in pharmaceutical contexts.

Properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c9-8-6-7(2-3-10-8)11-4-1-5-14(11,12)13;/h2-3,6H,1,4-5H2,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBPBVMGRRXBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=NC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride typically involves the reaction of 2-aminopyridine with appropriate reagents to form the thiazolidine ring. The reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in research and development.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural similarity to other biologically active molecules allows it to be used as a lead compound for the design of new therapeutic agents.

Industry: In industry, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, including the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Weight (g/mol) LogP TPSA (Ų) Substituent Position/Type Purity Storage Conditions
Target Compound 249.718 -0.84 84.67 2-Aminopyridin-4-yl 90% Refrigeration
2-(6-Aminopyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS: EN300-116684) 198.02 N/A N/A 6-Aminopyridin-3-yl 95% N/A
2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride 255.15 N/A N/A Azepan-4-yl (7-membered ring) 95% Refrigeration
2-(6-Fluoropyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione N/A N/A N/A 6-Fluoropyridin-3-yl N/A N/A

Substituent Impact on Properties

  • Amino Group Position: The target compound’s 2-aminopyridin-4-yl group contrasts with the 6-aminopyridin-3-yl substituent in EN300-116683. This positional difference may alter hydrogen-bonding capacity and receptor affinity .
  • Electron-Withdrawing Groups: The 6-fluoropyridin-3-yl analog () incorporates fluorine, which enhances electronegativity and may reduce LogP (increasing hydrophilicity) compared to the amino-substituted target compound .

Physicochemical and Functional Implications

  • Solubility : The target compound’s lower LogP (-0.84) versus typical azepane derivatives suggests improved aqueous solubility, advantageous for drug formulation.
  • Polarity : High TPSA (84.67 Ų) in the target compound correlates with enhanced polar interactions, critical for binding to hydrophilic targets like enzymes or receptors .
  • Stability : Refrigeration is recommended for both the target compound and the azepan-4-yl analog, indicating sensitivity to thermal degradation .

Biological Activity

2-(2-Aminopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a compound that belongs to the thiazolidinone class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a thiazolidine ring fused with an aminopyridine moiety, which is crucial for its biological activity. The molecular formula is C₉H₈ClN₃OS, with a molecular weight of approximately 227.7 g/mol. The presence of the thiazolidine ring contributes to its interaction with various biological targets.

Biological Activities

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed enhanced activity against a range of bacteria and fungi compared to standard antibiotics like ampicillin and ketoconazole . The mechanism often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Thiazolidinones have been recognized for their anti-inflammatory properties. In vivo studies demonstrated that derivatives could significantly reduce inflammation in carrageenan-induced edema models. These compounds were found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to decreased production of pro-inflammatory mediators .

Antidiabetic Potential

The compound's structural characteristics suggest a potential role as an antidiabetic agent. Thiazolidinones are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. This mode of action positions them as promising candidates for developing new antidiabetic medications .

Antioxidant Properties

Recent studies have shown that thiazolidinone derivatives possess antioxidant activity. They can scavenge free radicals and reduce oxidative stress markers in cellular systems. This activity is essential for protecting cells from damage associated with chronic diseases .

Case Studies

  • Synthesis and Evaluation of Thiazolidinones : A study synthesized various thiazolidinone derivatives, including those structurally related to this compound. These derivatives were tested for their antimicrobial and anti-inflammatory activities using standard bioassays. Results indicated that specific substitutions on the thiazolidine ring enhanced both antimicrobial and anti-inflammatory effects significantly .
  • Mechanistic Insights : Research on similar compounds revealed that their biological activity is often linked to their ability to modulate key signaling pathways involved in inflammation and cell proliferation. For instance, certain derivatives inhibited NF-kB signaling, which is pivotal in inflammatory responses .

Data Table: Biological Activity Summary

Biological Activity Effectiveness Mechanism of Action
AntimicrobialHighInhibition of cell wall synthesis
Anti-inflammatoryModerateCOX/LOX inhibition
AntidiabeticPromisingPPARγ activation
AntioxidantSignificantFree radical scavenging

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